molecular formula C10H19Cl B179659 1-(Chloromethyl)-4-propylcyclohexane CAS No. 135807-96-4

1-(Chloromethyl)-4-propylcyclohexane

Cat. No.: B179659
CAS No.: 135807-96-4
M. Wt: 174.71 g/mol
InChI Key: VVYNGSIUFLLTCU-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-propylcyclohexane is a cyclohexane derivative featuring a chloromethyl group (-CH₂Cl) at position 1 and a propyl group (-C₃H₇) at position 4.

Properties

IUPAC Name

1-(chloromethyl)-4-propylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Cl/c1-2-3-9-4-6-10(8-11)7-5-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYNGSIUFLLTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544889
Record name 1-(Chloromethyl)-4-propylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135807-96-4
Record name 1-(Chloromethyl)-4-propylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural or functional similarities with 1-(Chloromethyl)-4-propylcyclohexane:

1-(tert-Butyl Oxycarbonyl)-3-(Chloromethyl)indoline ()
  • Structure : Indoline ring with chloromethyl at position 3 and tert-butyl oxycarbonyl at position 1.
  • Key Differences: The indoline core (aromatic bicyclic system) contrasts with the non-aromatic cyclohexane in the target compound.
  • Activity : Derivatives with small sulfonyl substituents (e.g., 5-O-methylsulfonyl) exhibit cytotoxic activity comparable to doxorubicin in MTT assays against cancer cell lines (IC₅₀ ~0.1–1.0 µM) .
  • Relevance : Highlights the impact of substituent size and ring aromaticity on bioactivity.
1-(Chloromethyl)-2,3-dihydro-1H-benzo[e]indole (CBI) Dimer ()
  • Structure : Fused benzoindole system with chloromethyl at position 1.
  • Key Differences : The aromatic benzo[e]indole core differs from cyclohexane, but the chloromethyl group enables conjugation in antibody-drug conjugates (ADCs).
  • Activity : Used in ADCs for targeted cancer therapy, leveraging the chloromethyl group’s reactivity for linker attachment .
  • Relevance : Demonstrates the chloromethyl group’s utility in drug delivery systems.
2-[4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone ()
  • Structure: Cyclohexane ring with 4-chlorophenyl and naphthoquinone substituents.
  • Key Differences: Chlorophenyl and naphthoquinone groups confer redox activity, unlike the propyl group in the target compound.
  • Activity : Used in combination therapies (e.g., with biguanides) for synergistic effects, emphasizing substituent electronic properties .
  • Relevance : Illustrates how cyclohexane substituents influence pharmacological interactions.

Comparative Data Table

Compound Core Structure Substituents Key Activity/Application Reference
This compound Cyclohexane Chloromethyl (C1), Propyl (C4) Not reported (inference: synthesis intermediate)
1-(tert-Butyl Oxycarbonyl)-3-(chloromethyl)indoline Indoline Chloromethyl (C3), BOC (C1) Cytotoxic (IC₅₀ ~0.1–1.0 µM)
CBI dimer Benzo[e]indole Chloromethyl (C1), dimerized ADC drug conjugate
2-[4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone Cyclohexane 4-Chlorophenyl (C4), naphthoquinone Antimalarial/antiviral combination therapy

Key Findings

Substituent Effects: Small substituents (e.g., methylsulfonyl in ) enhance cytotoxicity, while bulky groups (e.g., tert-butyl oxycarbonyl) may reduce bioavailability. Chloromethyl groups enable covalent binding (e.g., ADC linkers in ), suggesting the target compound could serve as a synthon for drug conjugation .

Ring System Impact: Aromatic systems (indoline, benzoindole) enhance π-π interactions in biological targets, whereas cyclohexane derivatives rely on steric and hydrophobic effects. The target compound’s non-aromatic core may reduce unintended DNA intercalation, improving safety .

Therapeutic Potential: Cyclohexane derivatives with chlorinated substituents () are used in combination therapies, implying that this compound could be explored for synergistic drug formulations .

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